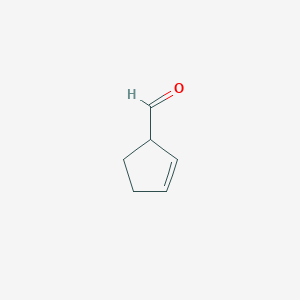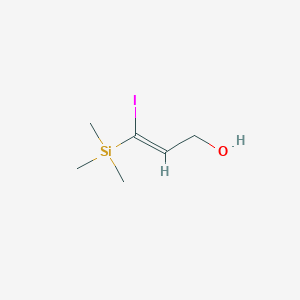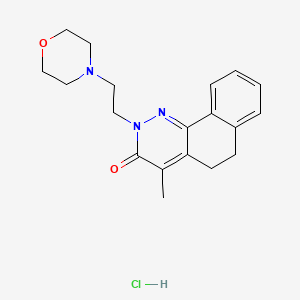
N-Allyl-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-N-(2-methylphenyl)acetamide is an organic compound with the molecular formula C12H15NO It is a derivative of acetamide, where the nitrogen atom is substituted with an allyl group and a 2-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenylamine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group attacks the allyl bromide, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Allyl-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: 2-Methylphenylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
N-Allyl-N-(2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Allyl-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The allyl group allows the compound to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The 2-methylphenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Allyl-N-(2-methylphenyl)acetamide: Unique due to the presence of both allyl and 2-methylphenyl groups.
N-Methyl-N-(2-methylphenyl)acetamide: Lacks the allyl group, resulting in different chemical properties.
N-Allyl-N-phenylacetamide: Similar structure but without the methyl group on the phenyl ring.
Uniqueness
This compound is unique due to its combination of an allyl group and a 2-methylphenyl group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H15NO/c1-4-9-13(11(3)14)12-8-6-5-7-10(12)2/h4-8H,1,9H2,2-3H3 |
Clé InChI |
CCCXFTVNVKJVIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N(CC=C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4aS,7R,8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B13833511.png)








![4-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B13833589.png)



